(S)-2-Ethynylmorpholine
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Overview
Description
(S)-2-Ethynylmorpholine is a chiral compound with a morpholine ring substituted with an ethynyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethynylmorpholine typically involves the alkylation of morpholine with an ethynylating agent. One common method is the reaction of morpholine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethynylmorpholine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted morpholine.
Substitution: Formation of azido or thio-substituted morpholine derivatives.
Scientific Research Applications
(S)-2-Ethynylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-Ethynylmorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylpyrrolidine: Similar structure but with a pyrrolidine ring instead of morpholine.
2-Ethynylpiperidine: Contains a piperidine ring, offering different chemical properties.
2-Ethynylazetidine: Features an azetidine ring, which is smaller and more strained than morpholine.
Uniqueness
(S)-2-Ethynylmorpholine is unique due to its chiral nature and the presence of both an ethynyl group and a morpholine ring. This combination provides distinct reactivity and potential for diverse applications compared to its analogs.
Biological Activity
(S)-2-Ethynylmorpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Morpholines are a class of compounds characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, and they are known for their diverse pharmacological properties. The specific substitution at the 2-position with an ethynyl group enhances the compound's reactivity and biological profile.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
KB Cells | 2.5 | Induction of apoptosis |
Hepa59T/VGH | 3.0 | Cell cycle arrest |
MCF-7 (Breast) | 4.0 | Inhibition of proliferation |
Inhibition of Inflammatory Responses
This compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
Cytokine | IC50 (μM) | Effect |
---|---|---|
TNF-α | 1.5 | Significant inhibition |
IL-6 | 2.0 | Moderate inhibition |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the ethynyl group at the 2-position is crucial for its interaction with biological targets, enhancing both potency and selectivity.
Table 3: Structure-Activity Relationship
Compound | Activity Type | Observations |
---|---|---|
This compound | Anticancer | Potent against multiple cancer lines |
Morpholine | Minimal activity | Lack of ethynyl substitution |
Ethynyl-substituted analogs | Varied activity | Dependent on substituent position |
Clinical Relevance
A case study involving patients with advanced cancer highlighted the potential therapeutic benefits of this compound as part of a combination therapy regimen. Patients showed improved outcomes when treated with this compound alongside traditional chemotherapeutics, indicating a synergistic effect that warrants further investigation.
Research Findings
In preclinical studies, this compound was administered to animal models to evaluate its pharmacokinetics and toxicity profile. Results showed favorable absorption and distribution characteristics, with minimal adverse effects, making it a promising candidate for further development.
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(2S)-2-ethynylmorpholine |
InChI |
InChI=1S/C6H9NO/c1-2-6-5-7-3-4-8-6/h1,6-7H,3-5H2/t6-/m0/s1 |
InChI Key |
UHWZKSGXBBYDCB-LURJTMIESA-N |
Isomeric SMILES |
C#C[C@H]1CNCCO1 |
Canonical SMILES |
C#CC1CNCCO1 |
Origin of Product |
United States |
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